molecular formula C11H13N3S B13320525 (Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13320525
M. Wt: 219.31 g/mol
InChI Key: BUFLFHVSRCFTJC-UHFFFAOYSA-N
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Description

“(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine” is a secondary amine featuring two distinct heterocyclic substituents: a pyridin-2-ylmethyl group and a 1-(1,3-thiazol-2-yl)ethyl moiety.

Molecular Formula: C₁₁H₁₃N₃S
Molecular Weight: 219.3 g/mol
Structural Features:

  • Pyridine ring at position 2 (electron-withdrawing, enhances polarity).

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C11H13N3S/c1-9(11-13-6-7-15-11)14-8-10-4-2-3-5-12-10/h2-7,9,14H,8H2,1H3

InChI Key

BUFLFHVSRCFTJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC2=CC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified pyridine or thiazole moieties.

Scientific Research Applications

While direct research on this specific compound is limited, let’s explore broader applications of pyridine and thiazole derivatives:

Mechanism of Action

Given the lack of specific data, we can’t pinpoint the exact mechanism for this compound. it might interact with biological targets related to pyridine and thiazole functionalities.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and synthesis methods:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Melting Point (°C) Synthesis Method
(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine C₁₁H₁₃N₃S 219.3 Pyridine + thiazole, branched ethyl chain Not reported Inferred: Amine alkylation
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S 180.23 Pyrazole replaces pyridine; linear chain 108–110 Reflux in acetonitrile
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine C₁₃H₁₄N₄S₂ 290.41 Thienopyrimidine core + thiazole Not reported Not specified
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀Cl₂N₂S 201.12 Methyl-thiazole; dihydrochloride salt Not reported Industrial-scale synthesis
2-(1,3-thiazol-2-yl)ethanamine dihydrochloride C₅H₁₀Cl₂N₂S 201.12 Linear ethyl-thiazole; dihydrochloride salt Not reported Not specified

Key Observations :

  • Pyridine vs.
  • Thiazole Substitutions : Methyl groups on the thiazole (e.g., [1-(4-methyl-thiazol-2-yl)ethyl]amine) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Salt Forms : Dihydrochloride derivatives (e.g., ) exhibit higher solubility in polar solvents compared to free bases, critical for pharmaceutical formulations .
  • Molecular Weight: The target compound (219.3 g/mol) falls within the "drug-like" range (150–500 g/mol), whereas bulkier analogs like the thienopyrimidine derivative (290.41 g/mol) may face bioavailability challenges .

Biological Activity

The compound (Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic amine that combines a pyridine ring with a thiazole moiety. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 218.32 g/mol
  • CAS Number : 1211507-71-9

The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological properties.

Anticancer Activity

Research has shown that compounds containing both pyridine and thiazole rings exhibit significant anticancer properties. For instance, studies on related thiazole-containing compounds have demonstrated their ability to inhibit specific kinases involved in tumor growth. The mechanism often involves the modulation of cell signaling pathways, leading to apoptosis in cancer cells.

CompoundActivityMechanism
This compoundAnticancerInhibits kinase activity
N-(1,3-thiazol-2-yl)pyridin-2-amineKDR kinase inhibitorSelective inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes and inhibit essential enzymes has been noted in several studies. The thiazole ring is particularly effective in enhancing the compound's interaction with microbial targets.

Case Studies

  • In Vivo Studies : A series of derivatives of this compound were tested in vivo for their anticancer effects. Results indicated that certain modifications led to enhanced potency against specific cancer cell lines, such as A431 and Jurkat cells.
    • Key Findings :
      • Compound modifications improved selectivity for cancer cells over normal cells.
      • Significant reduction in tumor size was observed in animal models.
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit various enzymes linked to cancer progression and inflammation. It showed promising results as an enzyme inhibitor, particularly against kinases involved in cell proliferation.

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Binding Affinity : The structural features allow for strong binding to target proteins.
  • Modulation of Signaling Pathways : It influences pathways such as the AKT/mTOR pathway, which is critical in cancer biology.

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